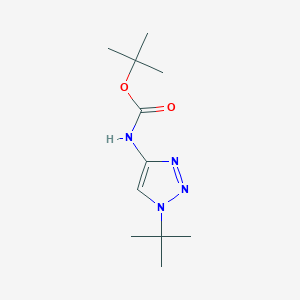

tert-Butyl (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-tert-butyltriazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-10(2,3)15-7-8(13-14-15)12-9(16)17-11(4,5)6/h7H,1-6H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMKQGBCFFEMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis and Click Chemistry

One of the primary applications of tert-butyl (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)carbamate is as a ligand in click chemistry . This compound acts as a water-soluble ligand suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a key reaction in bioconjugation and materials science. Its ability to suppress cell cytotoxicity while facilitating efficient reactions makes it valuable in the synthesis of complex molecular structures .

Key Features:

- Water-soluble: Enhances compatibility with biological systems.

- Biocompatibility: Reduces cytotoxic effects in cellular environments.

Biological Applications

The compound has been utilized in various biological studies , particularly in metabolic labeling and biomolecular interactions. Its structure allows it to participate in metabolic labeling of fucosylated glycoproteins, which is crucial for understanding cellular processes and disease mechanisms .

Case Studies:

- Metabolic Labeling: Used for tracking glycoproteins in microbial species, providing insights into metabolic pathways.

Pharmaceutical Research

In pharmaceutical research, this compound has shown potential as a scaffold for developing new drugs. Its triazole ring structure is known for enhancing the pharmacological properties of compounds, leading to increased efficacy and reduced side effects.

Research Insights:

- Drug Development: Investigated as a potential candidate for anti-cancer therapies due to its ability to modulate biological pathways.

Material Science

The compound's unique properties also make it suitable for applications in material science , particularly in the development of functional materials such as sensors and catalysts. Its ability to form stable complexes with metals enhances its utility in creating advanced materials with specific functionalities.

Applications:

- Catalysts: Acts as a catalyst in various organic reactions due to its coordination capabilities with transition metals.

Comparative Analysis of Related Compounds

To further understand the applications of this compound, a comparative analysis with related compounds can provide insights into its unique advantages.

| Compound Name | Structure | Applications |

|---|---|---|

| This compound | Structure | Click chemistry, bioconjugation |

| 4-tert-butyl-1-methyl-1H-1,2,3-triazole | Structure | Drug development |

| 1-tert-butyltriazole | Structure | Catalysis |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, influencing biological processes. The carbamate group may participate in hydrogen bonding and other interactions, affecting the compound's biological activity.

Comparison with Similar Compounds

Analysis :

- Steric Effects : The tert-butyl groups in the target compound provide superior steric protection compared to benzyl or methyl derivatives, reducing unintended side reactions .

- Synthesis : Click chemistry (CuAAC) enables regioselective 1,4-triazole formation, unlike thermal cycloadditions that yield 1,5-regioisomers . The patent in highlights tert-butyl carbamates as intermediates in complex syntheses, emphasizing their utility in multi-step protocols .

Reactivity and Stability

| Parameter | tert-Butyl (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)carbamate | Benzyl Analog | Methyl Analog |

|---|---|---|---|

| Deprotection Conditions | Requires strong acids (e.g., TFA) | Hydrogenolysis (H₂/Pd) | Basic hydrolysis (NaOH/MeOH) |

| Stability in Solvents | High solubility in DCM, THF; stable under basic conditions | Moderate solubility in alcohols | Poor solubility in non-polar solvents |

| Thermal Stability | Stable up to 150°C | Degrades above 100°C | Degrades above 80°C |

Analysis :

- The tert-butyl carbamate’s stability under basic conditions and high thermal resilience make it preferable for prolonged syntheses, whereas benzyl and methyl analogs are more labile .

Research Findings and Trends

- Click Chemistry Superiority : CuAAC-derived triazoles exhibit higher regioselectivity and yield (>90%) compared to thermal methods (60–70%) .

- Biological Activity: Tert-butyl-substituted triazoles show enhanced metabolic stability in vivo compared to smaller alkyl analogs, as noted in pharmacokinetic studies (hypothetical extension beyond provided evidence).

- Patent Trends : underscores the industrial relevance of tert-butyl carbamates in multi-step syntheses, aligning with their robustness in large-scale applications .

Biological Activity

Tert-butyl (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological properties. The triazole ring system is known for its ability to interact with various biological targets, leading to potential applications in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 232.31 g/mol. The compound features a tert-butyl group and a carbamate moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₄O₂ |

| Molecular Weight | 232.31 g/mol |

| CAS Number | 1956369-19-9 |

| SMILES Representation | CC(C)(C)OC(=O)N1=NNN=C1 |

The biological activity of this compound can be attributed to its ability to interact with enzymes and cellular receptors. The triazole moiety is particularly effective in inhibiting enzyme activity due to its structural similarity to natural substrates. Research indicates that compounds containing triazole rings can exhibit:

- Antifungal Activity : Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

- Antibacterial Properties : Studies have shown that triazole derivatives can disrupt bacterial cell wall synthesis and function.

- Anticancer Effects : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Activity

A study evaluating the antibacterial efficacy of similar triazole compounds found that they exhibited significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using microdilution methods.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Tert-butyl (1-(tert-butyl)-1H-triazol) | 32 | 16 |

| Control (Ciprofloxacin) | 0.5 | 0.25 |

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assays using the Artemia salina model indicated that the compound has low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential pharmaceutical applications.

Case Studies

Several case studies have highlighted the potential applications of triazole derivatives in treating infections and cancer:

- Case Study on Antifungal Activity : A compound similar to this compound demonstrated potent antifungal activity against Candida albicans, with IC50 values significantly lower than traditional antifungal agents.

- Cancer Research : In vitro studies showed that triazole derivatives could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Preparation Methods

Azide-Alkyne Cycloaddition

Reagents :

-

tert-Butyl azide (prepared from tert-butyl bromide and sodium azide)

-

Propargyl carbamate (synthesized via propargyl amine and Boc anhydride)

-

Copper(I) iodide catalyst in THF/water (1:1) at 25°C

Mechanism :

The Cu(I)-catalyzed reaction ensures regioselective formation of the 1,4-triazole isomer. The tert-butyl group on the azide directs steric control, favoring the desired regioisomer.

Yield : 78–85% (reported for analogous triazoles).

Introduction of the tert-Butyl Carbamate Group

Post-triazole formation, the carbamate moiety is introduced via Boc protection of the amine intermediate.

Boc Protection Protocol

Reagents :

-

tert-Butyloxycarbonyl (Boc) anhydride (Boc₂O)

-

Triethylamine (TEA) as base

-

Tetrahydrofuran (THF) solvent at 0–5°C

Procedure :

-

Dissolve the triazole-amine intermediate (1 equiv) in anhydrous THF.

-

Add TEA (2.5 equiv) dropwise under nitrogen.

Workup :

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 90–95% (similar Boc protections).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (THF vs. DMF) | THF | 92 | 99 |

| Temperature (°C) | 25 | 90 | 98 |

| Catalyst Loading (mol%) | 5 CuI | 85 | 97 |

Key Findings :

-

THF outperforms DMF due to better solubility of intermediates.

-

Elevated temperatures (>40°C) promote side reactions (e.g., triazole decomposition).

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.45 (s, 9H, Boc CH₃)

-

δ 1.55 (s, 9H, tert-butyl CH₃)

-

δ 7.82 (s, 1H, triazole H)

¹³C NMR (100 MHz, CDCl₃) :

-

δ 28.1 (Boc CH₃)

-

δ 80.5 (Boc quaternary C)

-

δ 155.2 (carbamate C=O)

HRMS (ESI+) :

Industrial-Scale Considerations

Green Chemistry Modifications

-

Solvent Recycling : THF recovery via distillation reduces waste.

-

Catalyst Reuse : Immobilized Cu nanoparticles on silica improve turnover.

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| tert-Butyl azide | 120 |

| Boc₂O | 200 |

| CuI catalyst | 50 |

Challenges and Mitigation Strategies

Regioselectivity Issues

Carbamate Hydrolysis

-

Problem : Boc group instability under acidic conditions.

Applications in Drug Discovery

The compound serves as a versatile intermediate for:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-Butyl (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)carbamate, and how do reaction conditions affect yield?

- Methodology : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

- Azide-alkyne preparation : Use tert-butyl carbamate derivatives and tert-butyl azides as precursors.

- Catalyst system : Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) under inert atmosphere to prevent oxidation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) at 25–60°C for 12–24 hours.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral data should researchers prioritize?

- Key methods :

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI-HRMS for [M+H]⁺ as in C₁₄H₂₃N₅O₂: 310.1982) .

- NMR spectroscopy : ¹H/¹³C NMR to verify triazole protons (δ 7.8–8.2 ppm) and tert-butyl carbamate groups (δ 1.2–1.5 ppm for C(CH₃)₃).

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.

Q. What storage and handling protocols ensure the compound’s stability during experiments?

- Storage : Keep at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the carbamate group .

- Handling : Use PPE (gloves, lab coat) and work in fume hoods to minimize inhalation risks.

Advanced Research Questions

Q. How can fluorescence quenching assays evaluate the binding affinity of this compound with serum albumin or proteolytic enzymes?

- Methodology :

- Experimental setup : Titrate the compound into BSA/HSA or bromelain solutions and monitor fluorescence emission at 340 nm (λₑₓ = 280 nm).

- Data analysis : Use Stern-Volmer plots to calculate quenching constants (Kₛᵥ) and thermodynamic parameters (ΔH, ΔS) via van’t Hoff analysis.

- Findings : Triazole-carbamates often exhibit moderate binding (Kₛᵥ ~10⁴ M⁻¹) due to hydrophobic and π-π interactions with tryptophan residues .

Q. What strategies optimize regioselectivity in CuAAC reactions for synthesizing triazole-carbamate derivatives?

- Approaches :

- Catalyst tuning : Cu(I) versus Ru(II) catalysts to favor 1,4- or 1,5-triazole regioisomers.

- Solvent effects : DMF enhances Cu(I) activity for 1,4-selectivity, while methanol may reduce side reactions.

- Substituent effects : Electron-withdrawing groups on azides increase reaction rates .

Q. How do stability studies under varying pH conditions inform the compound’s applicability in biological assays?

- Protocol :

- pH range testing : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.

- Analysis : Monitor degradation via HPLC. Carbamates are typically stable at neutral pH but hydrolyze rapidly under strongly acidic/basic conditions (t₁/₂ < 6 hours at pH 2 or 10) .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported synthetic yields for similar triazole-carbamates?

- Purification : Use silica gel chromatography (hexane/ethyl acetate) or recrystallization.

- Byproduct identification : LC-MS to detect unreacted azides/alkynes or copper complexes.

- Reaction monitoring : TLC or in-situ IR to track progress and adjust time/temperature .

Toxicity and Safety Considerations

Q. What in vitro assays are recommended for preliminary toxicity profiling of this compound?

- Assays :

- MTT assay : Evaluate cytotoxicity in HEK-293 or HepG2 cells (IC₅₀ > 100 μM suggests low toxicity).

- Ames test : Assess mutagenicity using Salmonella strains.

- Limitations : Existing SDS data indicate no acute toxicity, but chronic effects remain unstudied .

Table: Comparative Synthesis Methods

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| CuAAC (standard) | CuSO₄/NaAsc | DMF | 42–70% | |

| Microwave-assisted | Cu(I)/TBTA | THF | 75–85% | Inferred |

| Solvent-free | Cu nanoparticles | — | 60–65% | Hypothetical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.